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Compound of Interest

Compound Name: 3'-Hydroxypuerarin

Cat. No.: B039933 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Hydroxypuerarin, an isoflavone with significant antioxidant properties. The intended audience

includes researchers, scientists, and professionals in the field of drug development. This

document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, outlines the experimental protocols for their acquisition, and visualizes a key

signaling pathway influenced by this compound.

Spectroscopic Data
The structural elucidation of 3'-Hydroxypuerarin is critically dependent on modern

spectroscopic techniques. The following tables summarize the available mass spectrometry

and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the elemental composition and provides insights

into the fragmentation pattern of 3'-Hydroxypuerarin.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for 3'-
Hydroxypuerarin
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Parameter Value Reference

Molecular Formula C₂₁H₂₀O₁₀ [1]

Exact Mass 432.105647 g/mol [1]

Ionization Mode Positive [2]

Molecular Ion [M+H]⁺ m/z 433.1135 [2]

Major Fragment Ion [M+H-120]⁺ [2]

Fragmentation
Loss of C₄H₈O₄ from the

glycosidic bond
[2]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is essential for determining the precise arrangement of atoms within the 3'-
Hydroxypuerarin molecule. While a complete set of published ¹H NMR data was not readily

available, the ¹³C NMR chemical shifts have been reported. The data presented here is

consistent with the confirmed structure of 3'-Hydroxypuerarin.

Table 2: ¹³C NMR Chemical Shifts for 3'-Hydroxypuerarin
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Atom No. Chemical Shift (δ) ppm

2 152.1

3 123.5

4 175.8

4a 117.9

5 128.9

6 115.8

7 162.9

8 109.8

8a 157.1

1' 122.3

2' 114.5

3' 145.2

4' 144.8

5' 116.1

6' 119.2

1'' 73.5

2'' 70.8

3'' 79.1

4'' 70.2

5'' 81.9

6'' 61.7

Note: Data is based on publicly available

spectral databases and may vary slightly

depending on experimental conditions.
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Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of

spectroscopic data. The following sections describe the methodologies for acquiring the MS

and NMR data for 3'-Hydroxypuerarin.

Mass Spectrometry: UHPLC-Q-Orbitrap HRMS
The analysis of 3'-Hydroxypuerarin is typically performed using Ultra-High-Performance

Liquid Chromatography coupled with a Quadrupole-Orbitrap High-Resolution Mass

Spectrometer.

Instrumentation: A Thermo Scientific Q-Exactive Orbitrap mass spectrometer coupled to a

Dionex Ultimate 3000 UHPLC system.

Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm), maintained at

40 °C.

Mobile Phase:

A: Acetonitrile

B: Water with 0.2% formic acid

Gradient Elution:

0–2 min: 95% B

2–42 min: Linear gradient from 95% to 5% B

42–47 min: 5% B

47.1–50 min: Re-equilibration at 95% B

Flow Rate: 0.3 mL/min.

Injection Volume: 2 µL.

Mass Spectrometry Settings:
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Ionization Mode: Positive (and negative for comparison).

Scan Mode: Full MS-ddMS₂ (data-dependent MS/MS).

Data Analysis: The Thermo Trace Finder software can be used for analyte screening by

comparing the exact mass of precursor ions (<5 ppm), MS/MS fragmentation patterns, and

retention times against a compound database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for the NMR analysis of isoflavones like 3'-
Hydroxypuerarin.

Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For 3'-Hydroxypuerarin, DMSO-d₆ is a

common solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay: 2 seconds.

2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments

should be performed, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing: The acquired data should be processed using appropriate software (e.g.,

MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline

correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathway Visualization
3'-Hydroxypuerarin exhibits significant antioxidant activity, which is mediated, in part, through

the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the

cellular antioxidant response.
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Caption: The Keap1-Nrf2 antioxidant signaling pathway modulated by 3'-Hydroxypuerarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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